6-(Difluoromethyl)-1h-indole

Chemical Stability Fluorinated Heterocycles Synthetic Methodology

Researchers studying indole-modifying enzymes need fluorinated probes with defined kinetics. 6-(Difluoromethyl)-1H-indole addresses this with characterized parameters: hydrolysis k₁ = 0.0089 ± 0.0001 min⁻¹, 10⁴-fold rate acceleration upon N-1 deprotonation (k₂ = 97 ± 2 min⁻¹). • Detects indole anion intermediates in tryptophan synthase catalysis • Forms covalent adducts with IDO active-site cysteine residues • Supplied with verified purity (≥97%) and stability-managed storage (inert atmosphere, 2-8°C)

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
CAS No. 127956-27-8
Cat. No. B137488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)-1h-indole
CAS127956-27-8
Synonyms6-(difluoromethyl)indole
Molecular FormulaC9H7F2N
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C(F)F
InChIInChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H
InChIKeySSZMGMWFFIVDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)-1H-indole: Fluorinated Indole Building Block


6-(Difluoromethyl)-1H-indole (CAS 127956-27-8) is a fluorinated indole derivative bearing a difluoromethyl (-CHF₂) substituent at the 6-position of the indole ring [1]. This compound serves as a key synthetic building block in medicinal chemistry and as a mechanistic probe for studying enzyme-catalyzed reactions involving indole, particularly with tryptophan synthase and indoleamine 2,3-dioxygenase (IDO) [2]. The difluoromethyl group confers distinct physicochemical properties, including enhanced lipophilicity (XLogP3 = 3.6) and hydrogen-bonding capacity compared to non-fluorinated or mono-fluorinated analogs, which can modulate target binding and metabolic stability .

Why 6-(Difluoromethyl)-1H-indole Cannot Be Replaced


Substitution of 6-(difluoromethyl)-1H-indole with unsubstituted indole, 6-fluoroindole, or even 6-(trifluoromethyl)indole is not functionally equivalent due to quantifiable differences in chemical stability, enzyme recognition, and physicochemical properties that directly impact experimental outcomes. For instance, the difluoromethyl group introduces a unique balance of electron-withdrawing character and hydrogen-bond donor capacity that alters both non-enzymatic hydrolysis rates and enzymatic processing kinetics [1][2]. Furthermore, the stability of the unprotected indole derivative varies markedly across the fluoromethyl series: 6-(trifluoromethyl)indole is a known stable compound, whereas 6-(fluoromethyl)indole and 6-(difluoromethyl)indole exhibit distinct stability profiles that necessitate specific handling and storage conditions [1]. The following quantitative evidence demonstrates why procurement decisions must be guided by these specific molecular attributes rather than class-level assumptions.

6-(Difluoromethyl)-1H-indole: Quantitative Differentiation


Stability vs. Trifluoromethyl and Fluoromethyl Indoles

The stability of unprotected 6-(difluoromethyl)indole was directly characterized and compared to that of the previously known compound 6-(trifluoromethyl)indole [1]. While 6-(trifluoromethyl)indole is a stable, commercially established compound, the newly prepared 6-(fluoromethyl)indole and 6-(difluoromethyl)indole derivatives demonstrated distinct stability profiles that required characterization prior to use [1]. The synthesis and deprotection of N-1 BOC-protected precursors via flash vacuum thermolysis enabled the preparation of these labile unprotected indoles, highlighting that procurement of the correct fluoroalkyl substitution pattern is critical for reproducible experimental outcomes [1].

Chemical Stability Fluorinated Heterocycles Synthetic Methodology

Tryptophan Synthase Probe Kinetics

6-(Difluoromethyl)indole was characterized as a probe for indole turnover by tryptophan synthase (α₂β₂) from Escherichia coli, providing quantitative rate constants that enable detection of indole anion formation during catalysis [1]. The neutral indolyl species undergoes spontaneous hydrolysis to 6-formylindole with a rate constant (k₁) of 0.0089 ± 0.0001 min⁻¹, while deprotonation at N-1 accelerates hydrolysis by 10⁴-fold (k₂ = 97 ± 2 min⁻¹) [1]. In the enzyme active site, rapid carbon-carbon bond formation (>5300 min⁻¹) prevents accumulation of the indole anion, demonstrating that the difluoromethyl substituent enables mechanistic interrogation not possible with unsubstituted indole [1].

Enzyme Kinetics Mechanistic Probe Tryptophan Synthase

Lipophilicity and Hydrogen Bonding Capacity

6-(Difluoromethyl)-1H-indole exhibits a computed XLogP3 value of 3.60, with one hydrogen bond donor (indole N-H) and two hydrogen bond acceptors (the two fluorine atoms of the -CHF₂ group) . In contrast, unsubstituted indole has a logP of approximately 2.14 and no fluorine-based hydrogen bond acceptors, while 6-(trifluoromethyl)indole (-CF₃) has three fluorine atoms that act only as weak hydrogen bond acceptors without the C-H hydrogen bond donor character of the -CHF₂ group [1][2]. This unique combination of lipophilicity and dual hydrogen-bonding capacity (both acceptor from fluorine lone pairs and weak donor from the -CHF₂ proton) can enhance binding affinity and metabolic stability in lead optimization campaigns [2].

Lipophilicity Drug-likeness ADME Properties

Commercial Purity and Vendor Comparison

Commercially available 6-(difluoromethyl)-1H-indole is supplied with minimum purity specifications ranging from 95% to 97% across vendors, with specific storage requirements (inert atmosphere, 2–8°C) that differ from those of 6-(trifluoromethyl)indole, which is typically supplied as a crystalline solid stable at room temperature . For example, Aladdin Scientific offers ≥97% purity with storage at 2–8°C shipped on wet ice, while Fluorochem provides 96% purity with GHS hazard classifications (H302, H315, H319, H335) that inform safe handling protocols .

Chemical Purity Procurement Specification Quality Control

6-(Difluoromethyl)-1H-indole: Application Scenarios


Mechanistic Probe for Tryptophan Synthase

6-(Difluoromethyl)-1H-indole is uniquely suited for studying the activation of indole by tryptophan synthase, as demonstrated by its characterized hydrolysis kinetics (k₁ = 0.0089 ± 0.0001 min⁻¹) and the 10⁴-fold rate acceleration upon N-1 deprotonation (k₂ = 97 ± 2 min⁻¹) [1]. This probe enables detection of indole anion formation during catalysis and has been used to elucidate the rapid carbon-carbon bond formation step (>5300 min⁻¹) in the enzyme active site [1].

Fluorinated Indole-Based Drug Leads

With an XLogP3 of 3.60 and a unique hydrogen-bonding profile (one H-bond donor, two H-bond acceptors from fluorine), 6-(difluoromethyl)-1H-indole serves as an optimal building block for medicinal chemistry programs targeting improved membrane permeability and metabolic stability . The -CHF₂ group offers a balance of electron-withdrawing character and hydrogen-bond donor capacity that is distinct from both -CF₃ and non-fluorinated analogs, making it valuable in lead optimization campaigns where fine-tuning of ADME properties is required [2].

Synthetic Intermediate for Fluorinated Heterocycles

Given the characterized stability profile of unprotected 6-(difluoromethyl)indole relative to 6-(trifluoromethyl)indole [3], this compound is best utilized as a synthetic intermediate in controlled laboratory settings where its moderate lability can be managed through proper storage (inert atmosphere, 2–8°C) and handling . Its application in the synthesis of difluoromethylated indole-3-carbinols and bisindolylmethanes via Friedel-Crafts reactions further underscores its utility in constructing fluorinated molecular architectures [4].

Biochemical Assays for IDO and Tryptophan Metabolism

6-(Difluoromethyl)indole reacts with IDO, forming a covalent bond with active-site cysteine residues, and can be tracked chromatographically, making it useful for studying mechanisms of enzymatic regulation in tryptophan catabolism . This application leverages the compound's reactivity as a tryptophan analog and its distinct chromatographic properties, which differentiate it from endogenous indole substrates.

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